6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxothiolan-3-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-21(22-18-10-13-29(27,28)15-18)19-6-7-20(24-23-19)25-11-8-17(9-12-25)14-16-4-2-1-3-5-16/h1-7,17-18H,8-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAWGSVUXSCNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the piperidine moiety: This step involves the alkylation of the pyridazine core with a benzylpiperidine derivative.
Attachment of the thiophene sulfone group: This can be done through a nucleophilic substitution reaction, where the thiophene sulfone is introduced to the pyridazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could potentially occur at the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible at various positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides might be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity : The target compound’s pyridazine core distinguishes it from pyrazolo-pyridine or pyrimidine analogs. Pyridazine derivatives are less common in the provided evidence, suggesting unique electronic or steric properties.
Functional Groups : The tetrahydrothiophene sulfone group in the target compound is absent in the listed analogs. Sulfone groups enhance solubility and metabolic stability compared to thioether-containing compounds.
Research Findings and Limitations
Hypothetical Advantages of the Target Compound:
- Sulfone Group : May improve oxidative stability and reduce toxicity compared to thioether-containing analogs.
- Benzylpiperidine: Could enhance blood-brain barrier penetration relative to non-aromatic substituents.
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. Its unique structural components suggest interactions with various biological targets, which may lead to diverse therapeutic effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Molecular Weight : 373.49 g/mol
Biological Activity Overview
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity : The presence of the tetrahydrothiophene moiety may contribute to free radical scavenging abilities.
- Anticancer Potential : Preliminary studies indicate that similar compounds exhibit inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : The structure suggests potential inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
In Vitro Studies and Findings
Recent studies have focused on the compound's effect on various cancer cell lines and enzyme activities:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| AChE Inhibition | 18 | Competitive inhibition |
| BChE Inhibition | 22 | Non-competitive inhibition |
Case Studies
Several case studies have reported on the biological effects of similar compounds:
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of compounds structurally related to the target compound on various cancer cell lines. The results indicated significant growth inhibition, particularly in breast and cervical cancer cells, suggesting a possible mechanism involving apoptosis induction.
-
Case Study on Enzyme Inhibition :
- Research demonstrated that derivatives of the compound exhibited potent inhibition against AChE, with IC50 values comparable to established inhibitors used in Alzheimer's treatment. This highlights its potential as a therapeutic agent for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
